molecular formula C12H10Cl2N2O2S B2631135 5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide CAS No. 327092-83-1

5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

Cat. No.: B2631135
CAS No.: 327092-83-1
M. Wt: 317.18
InChI Key: ALUAZPTZCNGZGY-UHFFFAOYSA-N
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Description

5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C12H10Cl2N2O2S and a molecular weight of 317.2 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide involves several steps. One common method is the reaction of 2-chlorobenzenesulfonyl chloride with 2-chloroaniline in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

  • **Oxidation and Reduction

Properties

IUPAC Name

5-amino-2-chloro-N-(2-chlorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c13-9-3-1-2-4-11(9)16-19(17,18)12-7-8(15)5-6-10(12)14/h1-7,16H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUAZPTZCNGZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836417
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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